7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine
Overview
Description
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target the fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives, which are known to inhibit fgfrs .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .
Biochemical Analysis
Biochemical Properties
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by this compound leads to reduced cell migration and invasion, which are critical processes in cancer metastasis . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By occupying the ATP-binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, which is necessary for the activation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and survival signals, ultimately leading to cell death. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of FGFR signaling and consistent anti-cancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-7(5)8(9)11-6/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLYXBWYQGPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694603 | |
Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-40-2 | |
Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.